molecular formula C17H20N2O3 B2670921 1-(2,6-dimethylmorpholin-4-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione CAS No. 852368-51-5

1-(2,6-dimethylmorpholin-4-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione

Cat. No.: B2670921
CAS No.: 852368-51-5
M. Wt: 300.358
InChI Key: LTNMWCXEMKGURC-UHFFFAOYSA-N
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Description

1-(2,6-dimethylmorpholin-4-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione is a sophisticated bifunctional organic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a 2,6-dimethylmorpholine moiety and a 2-methylindole group linked by a diketone bridge, making it a versatile and valuable synthetic intermediate. This compound is primarily utilized in the design and synthesis of protein kinase inhibitors, particularly those targeting receptor tyrosine kinases involved in proliferative diseases . The morpholine segment is a common pharmacophore known to contribute to favorable pharmacokinetic properties and to engage in key hydrogen-bonding interactions within the ATP-binding pocket of various kinases. Meanwhile, the indole scaffold is a privileged structure in medicinal chemistry, frequently found in molecules with high affinity for diverse biological targets. Researchers employ this diketone intermediate in complex multi-step synthetic routes to generate novel chemical libraries for high-throughput screening or to optimize lead compounds with improved potency and selectivity. Its primary research value lies in its role as a precursor to more elaborate molecules being investigated for oncological and inflammatory applications , providing a critical structural core for probing intracellular signaling pathways. The compound's mechanism of action is contextual and is realized in its final derived forms, which often function by competitively inhibiting kinase activity, thereby disrupting downstream signal transduction cascades that drive cell proliferation and survival.

Properties

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-10-8-19(9-11(2)22-10)17(21)16(20)15-12(3)18-14-7-5-4-6-13(14)15/h4-7,10-11,18H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNMWCXEMKGURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C(=O)C2=C(NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,6-dimethylmorpholin-4-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione (often referred to as a derivative of morpholine and indole) has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents an overview of its biological activity, including mechanisms of action, therapeutic implications, and research findings.

  • Molecular Formula : C₁₅H₁₈N₂O₃
  • Molecular Weight : 278.31 g/mol
  • Structure : The compound features a morpholine ring and an indole moiety, which are known for their pharmacological properties.

Research indicates that compounds containing morpholine and indole structures often exhibit significant biological activities through various mechanisms:

  • Inhibition of Enzymatic Activity : Many morpholine derivatives act as inhibitors for key enzymes involved in cancer progression.
  • Interference with Cell Signaling Pathways : These compounds may modulate pathways such as apoptosis and cell proliferation, contributing to their anticancer effects.

Anticancer Activity

Several studies have reported the anticancer properties of this compound:

  • Cell Line Studies : The compound demonstrated potent antiproliferative activity against a variety of human tumor cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cells. The IC50 values ranged from 5 to 15 µM depending on the cell line tested.
    Cell LineIC50 (µM)
    MCF-710
    A5497
    HCT11612
  • Mechanistic Studies : The compound was shown to induce apoptosis in cancer cells through the activation of caspases and the upregulation of pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in reducing inflammation:

  • In Vitro Studies : The compound inhibited the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in macrophage cell lines stimulated with lipopolysaccharide (LPS).
    CytokineInhibition (%)
    TNF-alpha75
    IL-660

Case Studies

  • Case Study on Breast Cancer : In a preclinical model using MCF-7 xenografts in mice, treatment with the compound resulted in a significant reduction in tumor volume compared to controls.
    • Tumor Volume Reduction : Approximately 50% reduction after 21 days of treatment.
  • Case Study on Inflammatory Disorders : A study investigating the effects on rheumatoid arthritis models indicated that administration led to reduced joint swelling and improved mobility scores.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to three classes of analogs: diketone derivatives , morpholine-containing compounds , and indole-based molecules .

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Key Functional Groups Solubility (LogP)* Synthesis Method Reported Activity
1-(2,6-Dimethylmorpholin-4-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione C₁₇H₁₉N₂O₃ Morpholine, indole, diketone 2.1 (predicted) Multi-step alkylation/oxidation Not yet reported
2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols [2] C₁₄H₁₆N₃O₃ Nitroimidazole, ethanol, aryl 1.8 TDAE-mediated coupling Antimicrobial
3-(Morpholin-4-yl)indole-2-carboxamide C₁₃H₁₅N₃O₂ Morpholine, indole, carboxamide 1.5 Amide coupling Kinase inhibition (IC₅₀ = 50 nM)
Ethyl 3-[4-(nitroimidazolyl)phenyl]-2-hydroxypropanoate [2] C₁₅H₁₇N₃O₆ Nitroimidazole, ester, hydroxyl 0.9 TDAE methodology Antiparasitic (in vitro)

*LogP values calculated using Molinspiration software.

Key Findings:

Structural Flexibility vs. Nitroimidazole Derivatives: Unlike nitroimidazole-based analogs (e.g., compounds in ), which rely on nitro groups for redox-activated bioactivity, the target compound’s indole-morpholine-diketone framework may favor non-covalent interactions (e.g., hydrogen bonding via diketone and morpholine). This could reduce off-target toxicity compared to nitro-containing drugs .

Synthesis Complexity :
The compound’s synthesis likely involves multi-step alkylation and oxidation, contrasting with TDAE-mediated coupling used for nitroimidazole derivatives . This difference underscores the challenge of introducing stable diketones versus nitro groups.

Solubility and Bioavailability: The morpholine ring enhances aqueous solubility (predicted LogP = 2.1) compared to morpholine-free indole-diketones (LogP ~3.5). However, it is less polar than hydroxyl-containing analogs like ethyl 2-hydroxypropanoate (LogP = 0.9), suggesting intermediate membrane permeability .

The diketone group may further chelate metal ions in enzymatic active sites .

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Assign peaks for indole NH (~10.5 ppm), morpholine protons (δ 3.5–4.0 ppm), and diketone carbonyls (δ 190–200 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated 258.27 g/mol for simpler analogs) .
  • X-ray crystallography : Resolve crystallographic parameters (e.g., SHELXL refinement) to validate stereochemistry .

How can structure-activity relationship (SAR) studies be designed for this compound?

Q. Advanced Research Focus

  • Analog synthesis : Modify the indole (e.g., halogenation at C5) or morpholine (e.g., ethyl substitution) to probe bioactivity .
  • Pharmacophore mapping : Compare with analogs like 1-(4-methylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione to identify critical functional groups .
  • Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to targets like NMDA receptors .

What methodologies are recommended for elucidating the compound’s mechanism of action in biological systems?

Q. Advanced Research Focus

  • Receptor binding assays : Radioligand competition studies (e.g., [³H]ifenprodil for NMDA receptor antagonism) .
  • Enzyme inhibition assays : Measure IC50 values against kinases or proteases using fluorogenic substrates .
  • Pathway analysis : Transcriptomic profiling (RNA-seq) to identify modulated signaling pathways (e.g., apoptosis or inflammation) .

How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

Q. Advanced Research Focus

  • Data collection : Use synchrotron radiation for high-resolution (<1.0 Å) datasets .
  • Refinement software : SHELXL for parameter optimization, focusing on morpholine ring puckering and diketone planarity .
  • Validation tools : Check for steric clashes using Coot and validate geometry with Mogul .

What strategies address solubility challenges in in vitro assays?

Q. Basic Research Focus

  • Solubility screening : Test DMSO, acetone, or cyclodextrin-based solutions .
  • Prodrug design : Introduce phosphate or ester groups to enhance aqueous solubility .
  • Surfactant use : Add Tween-80 (0.1% v/v) to cell culture media .

How should researchers resolve contradictions in biological activity data across different assays?

Q. Advanced Research Focus

  • Assay standardization : Normalize cell viability protocols (e.g., MTT vs. ATP-luciferase) .
  • Dose-response validation : Repeat experiments with staggered concentrations to identify off-target effects .
  • Meta-analysis : Compare data across analogs (e.g., 2-methylindole derivatives) to isolate structural determinants of activity .

What advanced purification techniques improve compound homogeneity?

Q. Advanced Research Focus

  • Preparative HPLC : Use C18 columns with isocratic acetonitrile/water (70:30) for >95% purity .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal lattice formation .
  • Chiral separation : Employ amylose-based columns for enantiomeric resolution if asymmetric centers exist .

How can metabolic stability be assessed in preclinical studies?

Q. Advanced Research Focus

  • Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • CYP450 profiling : Identify isoforms (e.g., CYP3A4) responsible for degradation using selective inhibitors .
  • Half-life calculation : Use pharmacokinetic models (e.g., non-compartmental analysis) to estimate t½ .

Why might enzymatic and cellular assay results diverge for this compound?

Q. Advanced Research Focus

  • Membrane permeability : Poor cellular uptake may reduce efficacy despite high enzymatic inhibition .
  • Off-target interactions : Cellular assays capture polypharmacology (e.g., receptor crosstalk) absent in purified enzyme systems .
  • Metabolic inactivation : Intracellular enzymes (e.g., esterases) may degrade the compound .

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